Cas no 57576-44-0 (Aclarubicin)
Aclarubicin structure
Product Name:Aclarubicin
Numéro CAS:57576-44-0
Le MF:C42H53NO15
Mégawatts:811.86792
CID:57157
PubChem ID:451415
Update Time:2025-05-23
Aclarubicin Propriétés chimiques et physiques
Nom et identifiant
-
- Aclarubicin
- Methyl (1R,2R,4S)-4-[(2R,5S,6S)-4-dimethylamino-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- ACLACINOMYCIN A,STREPTOMYCES GALILAEUS
- Aclacin
- aclacur
- Aclaplastin
- ACLARUBLCIN
- ACM
- Aelacinon
- Jaclacin
- ma144-a1
- Aclacinomycin A
- CHEBI:77980
- 57576-44-0
- Aclarubicine [INN-French]
- UNII-74KXF8I502
- ACLARUBICIN [JAN]
- KBio2_006083
- ACLARUBICIN [WHO-DD]
- Spectrum_000467
- Aclarubicinum
- Spectrum5_001041
- DTXSID1022554
- KBio2_000947
- USZYSDMBJDPRIF-SVEJIMAYSA-N
- aclarubicina
- Spectrum4_000768
- MA 144-A1
- D02756
- Aclarubicinum [INN-Latin]
- DB11617
- Aclarubicin [USAN:INN:BAN]
- ACLARUBICIN [USAN]
- ACLARUBICIN [INN]
- SCHEMBL4532
- CS-0020062
- 1-Naphthacenecarboxylic acid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-, methyl ester, [1R-(1a,2b,4b)]-
- SPBio_001967
- Q4674302
- CHEMBL502620
- ACLACINOMYCIN A [MI]
- Aclarubicins
- KBioGR_001156
- CHEBI:74619
- Aclarunbicin
- HMS2089B13
- BDBM50368351
- KBio2_003515
- Spectrum2_001934
- HY-N2306
- KBioSS_000947
- ACLARUBICIN [MART.]
- AW8655
- MFCD00866250
- NS00003246
- 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1R-(1alpha,2beta,4beta))-
- Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1-naphthacenecarboxylate
- Aclarubicin (USAN/INN)
- Antibiotic MA 144A
- AB00052311-02
- EINECS 260-824-3
- 74KXF8I502
- 1-Naphthacenecarboxylic acid,(2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-Lyxo-hexopyranosyl)oxy)-, methyl ester, (1R-(1alpha,2beta,4beta))-
- methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-4-{[2,3,6-trideoxy-4-O-{2,6-dideoxy-4-O-[(2R,6S)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl]-alpha-L-lyxo-hexopyranosyl}-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl]oxy}-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
- Antibiotic MA 144A1
- methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- NSC-208734
- Aclarubicino [INN-Spanish]
- methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxo-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- Aclarubicino
- CCRIS 2262
- 2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-.alpha.-L-lyxo-hexopyranosyl]-3-(dimethylamino)-.alpha.-L-lyxo-hexopyranosyl]-oxy]-1-naphthacenecarboxalic acid methyl ester
- Aclacinon
- ACLACINOMYCIN A1
- Aclarubicine
- C18638
- CCG-39864
- Antibiotic 3082A
- NSC 208734
- Aclacinomycin
- Aclucinomycin A
- Antibiotic 77-3082A
- Antibiotic MA144-A1
-
- MDL: MFCD00866250
- Piscine à noyau: InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1
- La clé Inchi: USZYSDMBJDPRIF-SVEJIMAYSA-N
- Sourire: O([C@H]1C[C@@H]([C@@H]([C@H](C)O1)O[C@H]1C[C@@H]([C@@H]([C@H](C)O1)O[C@H]1CCC([C@H](C)O1)=O)O)N(C)C)[C@@H]1C2=C(C3C(C4C(=CC=CC=4C(C=3C=C2[C@@H](C(=O)OC)[C@@](CC)(C1)O)=O)O)=O)O
Propriétés calculées
- Qualité précise: 811.34200
- Masse isotopique unique: 811.342
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 16
- Comptage des atomes lourds: 58
- Nombre de liaisons rotatives: 10
- Complexité: 1530
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 12
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 217A^2
- Le xlogp3: 3.8
Propriétés expérimentales
- Couleur / forme: Poudre cristalline jaune chloroforme - hexane
- Dense: 1.2261 (rough estimate)
- Point de fusion: 151-153° (dec)
- Point d'ébullition: 756.05°C (rough estimate)
- Point d'éclair: 496.7±34.3 °C
- Indice de réfraction: 1.6220 (estimate)
- Le PSA: 217.05000
- Le LogP: 3.15770
- Rotation spécifique: D24 -11.5° (c = 1 in methylene chloride)
- Pression de vapeur: 0.0±0.3 mmHg at 25°C
Aclarubicin Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
-
Déclaration d'avertissement:
P264 bien nettoyer après le traitement
P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection
p305 s'il pénètre dans les yeux
p351 rincer soigneusement à l'eau pendant quelques minutes
p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer
p337 si l'irritation oculaire persiste
P313 consulter un médecin - Numéro de transport des marchandises dangereuses:3249
- Code de catégorie de danger: R25: toxique par ingestion.
- Instructions de sécurité: S36/37/39-S45
- RTECS:QI9279300
-
Identification des marchandises dangereuses:
- Niveau de danger:6.1(a)
- Groupe d'emballage:II
- Toxicité:LD50 in mice (mg/kg): 22.6 i.p., 33.7 i.v. (Oki)
- Conditions de stockage:(BD112517)
- Terminologie du risque:R25
- Catégorie d'emballage:II
- Durée de la sécurité:6.1(a)
- Catégorie d'emballage:II
- Niveau de danger:6.1(a)
Aclarubicin PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | A190160-1mg |
Aclarubicin |
57576-44-0 | 1mg |
$ 153.00 | 2023-09-09 | ||
| TRC | A190160-2.5mg |
Aclarubicin |
57576-44-0 | 2.5mg |
$ 300.00 | 2023-04-19 | ||
| TRC | A190160-5mg |
Aclarubicin |
57576-44-0 | 5mg |
$ 555.00 | 2023-04-19 | ||
| TRC | A190160-10mg |
Aclarubicin |
57576-44-0 | 10mg |
$ 1011.00 | 2023-09-09 | ||
| TRC | A190160-25mg |
Aclarubicin |
57576-44-0 | 25mg |
$ 1985.00 | 2023-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A872138-5mg |
Aclacinomycin A |
57576-44-0 | ≥98% | 5mg |
¥1,800.00 | 2022-11-29 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4446-5mg |
Aclacinomycin A |
57576-44-0 | 98% | 5mg |
¥940.00 | 2023-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A88090-10mg |
Aclacinomycin A |
57576-44-0 | 98% | 10mg |
¥2722.0 | 2022-11-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A88090-10mg |
Aclacinomycin A |
57576-44-0 | 98% | 10mg |
¥2722.0 | 2023-09-09 | |
| AN HUI ZE SHENG Technology Co., Ltd. | A190160-2mg |
Methyl (1R,2R,4S)-4-(((2R,4S,5S,6S)-4-(dimethylamino)-5-(((2S,4S,5S,6S)-4-hydroxy-6-methyl-5-(((2R,6S)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-1,2,3 |
57576-44-0 | 2mg |
¥665.50 | 2023-09-15 |
Aclarubicin Littérature connexe
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
57576-44-0 (Aclarubicin) Produits connexes
- 83055-99-6(Bensulfuron-Methyl)
- 143390-89-0(Kresoxim-Methyl)
- 1914-99-4(Chlorophosphonazo III (Technical Grade))
- 18323-44-9(Clindamycin)
- 99-76-3(Methyl Paraben)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif